The Chemical Architecture of Idrapril: A Technical Guide for Drug Development Professionals
The Chemical Architecture of Idrapril: A Technical Guide for Drug Development Professionals
Idrapril represents a unique approach in the design of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs fundamental to the management of hypertension and heart failure. As the prototype of a distinct chemical class—the hydroxamic acid non-amino acid derivatives—its structure warrants a detailed examination to appreciate its mechanism of action and to inform future drug discovery efforts.[1] This guide provides an in-depth analysis of the chemical structure of Idrapril, its synthesis, physicochemical properties, and the analytical methodologies required for its characterization.
Unveiling the Chemical Identity of Idrapril
Idrapril is chemically designated as cis-(1S,2R)-2-[[2-(hydroxyamino)-2-oxoethyl]-methylcarbamoyl]cyclohexane-1-carboxylic acid.[2] Its molecular structure is characterized by a cyclohexane-1-carboxylic acid backbone, a feature that distinguishes it from many other ACE inhibitors which are often derivatives of proline or other amino acids.[1]
Structural Identifiers
A comprehensive identification of a chemical entity is crucial for regulatory and research purposes. The key identifiers for Idrapril are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | cis-(1S,2R)-2-[[2-(hydroxyamino)-2-oxoethyl]-methylcarbamoyl]cyclohexane-1-carboxylic acid | PubChem[2] |
| CAS Number | 127420-24-0 | MedchemExpress.com[3], PubChem[2] |
| Molecular Formula | C11H18N2O5 | PubChem[2] |
| Molecular Weight | 258.27 g/mol | PubChem[2] |
| SMILES | CN(CC(=O)NO)C(=O)[C@@H]1CCCC[C@@H]1C(=O)O | PubChem[2] |
| InChI | InChI=1S/C11H18N2O5/c1-13(6-9(14)12-18)10(15)7-4-2-3-5-8(7)11(16)17/h7-8,18H,2-6H2,1H3,(H,12,14)(H,16,17)/t7-,8+/m1/s1 | PubChem[2] |
| InChIKey | QKIVRALZQSUWHH-SFYZADRCSA-N | PubChem[2] |
Key Structural Features
The uniqueness of Idrapril's structure lies in two primary features:
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The Hydroxamic Acid Moiety (-C(=O)N(OH)-): This functional group is a potent zinc-binding group. The zinc ion is an essential cofactor at the active site of the angiotensin-converting enzyme. The hydroxamic acid in Idrapril chelates this zinc ion, leading to the potent inhibition of the enzyme.[4] This is a departure from the more common sulfhydryl or carboxyl groups found in other ACE inhibitors like Captopril and Enalaprilat, respectively.[5]
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A Non-Amino Acid Backbone: The use of a substituted cyclohexane ring as the scaffold provides a rigid and defined stereochemistry, which is crucial for proper orientation and binding within the ACE active site. The stereochemistry is defined as (1S, 2R), ensuring a specific three-dimensional arrangement of the functional groups.[2]
Caption: A simplified diagram illustrating the key functional components of the Idrapril molecule.
Synthesis of Idrapril: A Conceptual Workflow
While a detailed, proprietary synthesis protocol for Idrapril is not publicly available, a plausible synthetic route can be conceptualized based on the synthesis of its analogues and general methods for forming hydroxamic acids.[6][7] The synthesis would likely involve the formation of the amide bond and the subsequent creation of the hydroxamic acid moiety.
Proposed Synthetic Pathway
A likely multi-step synthesis would begin with a chiral starting material to establish the correct stereochemistry of the cyclohexane ring.
Caption: A conceptual workflow for the synthesis of Idrapril.
Key Synthetic Steps Explained
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Establishment of Stereochemistry and Amide Formation: The synthesis would likely start from a derivative of cis-1,2-cyclohexanedicarboxylic acid. A chiral resolution or an asymmetric synthesis step would be employed to obtain the desired (1S, 2R) stereoisomer. This would then be reacted with methylamine to form the methylcarbamoyl group.
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Formation of the Hydroxamic Acid Precursor: The remaining carboxylic acid group would be activated, for example, by converting it to an acid chloride or using a coupling agent. This activated intermediate would then be reacted with a protected form of hydroxylamine to form the precursor to the hydroxamic acid.
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Deprotection to Yield Idrapril: The final step would involve the removal of any protecting groups from the hydroxylamine moiety to yield the final Idrapril molecule.
Mechanism of Action: How Idrapril's Structure Dictates Function
Idrapril's therapeutic effect stems from its potent and competitive inhibition of the angiotensin-converting enzyme (ACE).[2] ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
Caption: The role of Idrapril in inhibiting the RAAS pathway.
By inhibiting ACE, Idrapril prevents the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a subsequent reduction in blood pressure. Furthermore, the reduction in angiotensin II levels also decreases the secretion of aldosterone, a hormone that promotes sodium and water retention. This contributes to a decrease in blood volume and further lowers blood pressure.[2]
Physicochemical Properties and Analytical Characterization
A thorough understanding of a drug's physicochemical properties is essential for formulation development and predicting its pharmacokinetic behavior.
Physicochemical Data
While extensive experimental data for Idrapril is not widely published, some key properties have been reported or can be reliably computed.
| Property | Value/Description | Source/Comment |
| Physical State | Colorless powder | [4] |
| Solubility | Good water solubility, limited lipid solubility | [4] |
| XLogP3 | -0.3 | PubChem (Computed)[2] |
| pKa | Not experimentally reported. Expected to have acidic pKa values due to the carboxylic acid and hydroxamic acid groups. | For comparison, the pKa values for the two carboxylic acid groups of Enalaprilat are approximately 3.0 and 5.4.[8] |
| Melting Point | Not experimentally reported. | For comparison, the melting point of Ramipril is 109 °C and Enalaprilat is 148-151 °C.[9][10] |
Analytical Methodologies
The analysis of Idrapril in biological matrices and pharmaceutical formulations requires robust and sensitive analytical methods. High-performance liquid chromatography (HPLC) is the most common technique for the analysis of ACE inhibitors.[11]
A typical HPLC method for the analysis of an ACE inhibitor like Idrapril would involve the following:
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Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution.
-
Detection: UV detection is often employed, with the wavelength set to an absorbance maximum for the compound.
-
Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction step is typically required to remove interfering substances.
A Representative HPLC Protocol for ACE Inhibitor Analysis:
-
Standard and Sample Preparation:
-
Prepare a stock solution of Idrapril reference standard in the mobile phase.
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Prepare a series of calibration standards by diluting the stock solution.
-
For tablet analysis, crush a tablet and dissolve the powder in the mobile phase, followed by filtration.
-
For plasma analysis, perform a protein precipitation with acetonitrile, centrifuge, and inject the supernatant.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: 50:50 (v/v) acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV at 215 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of Idrapril in the samples by interpolating their peak areas on the calibration curve.
-
Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides high sensitivity and selectivity for the analysis of drugs and their metabolites. For Idrapril, electrospray ionization (ESI) would be a suitable ionization technique. The mass spectrometer would be set to monitor for the parent ion of Idrapril and one or more of its fragment ions for quantitative analysis.
Structure-Activity Relationship (SAR)
The structural features of Idrapril are finely tuned for optimal interaction with the ACE active site.
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The Zinc-Binding Group: The hydroxamic acid is crucial for potent inhibition. Its ability to chelate the active site zinc ion is a key determinant of the drug's efficacy.
-
The Carboxylic Acid: The carboxylic acid group on the cyclohexane ring mimics the C-terminal carboxylate of the natural substrates of ACE, forming an important ionic interaction with a positively charged residue in the active site.
-
The Cyclohexane Scaffold: This bulky, hydrophobic group occupies a hydrophobic pocket in the enzyme's active site, contributing to the overall binding affinity. The rigid nature of the ring system helps to pre-organize the key binding groups in the correct orientation for optimal interaction.
-
The Methylcarbamoyl Linker: This linker provides the correct spacing and orientation between the cyclohexane scaffold and the hydroxamic acid group, allowing them to simultaneously interact with their respective binding sites on the enzyme.
Conclusion
Idrapril's chemical structure represents a successful example of rational drug design. Its unique combination of a hydroxamic acid zinc-binding group and a non-amino acid backbone sets it apart from other ACE inhibitors. A thorough understanding of its chemical properties, synthesis, and mechanism of action is vital for researchers and drug development professionals working in the field of cardiovascular medicine. The analytical methods outlined in this guide provide a framework for the quality control and pharmacokinetic analysis of this important molecule.
References
-
Criscuoli, M., et al. (1993). Pharmacokinetics and pharmacodynamics of idrapril in rats, dogs, and humans. Drug metabolism and disposition: the biological fate of chemicals, 21(5), 835–840. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65960, Idrapril. Retrieved January 10, 2024 from [Link].
-
Ondetti, M. A. (1988). Structural relationships of angiotensin converting-enzyme inhibitors to pharmacologic activity. Circulation, 77(6 Pt 2), I74–I78. [Link]
-
LookChem. The synthesis of conformationally constrained analogues of the ACE inhibitor Idrapril. [Link]
-
Criscuoli, M., et al. (1993). Pharmacology of idrapril: a new class of angiotensin converting enzyme inhibitors. Journal of cardiovascular pharmacology, 21(3), 437–444. [Link]
-
European Journal of Chemistry. Methods for synthesizing hydroxamic acids and their metal complexes. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5362129, Ramipril. Retrieved January 10, 2024 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5462501, Enalaprilat. Retrieved January 10, 2024 from [Link].
-
National Center for Biotechnology Information. Methods for Hydroxamic Acid Synthesis. PubMed Central. [Link]
-
Kumar, R., et al. (2010). Modern Development in ACE inhibitors. Der Pharmacia Lettre, 2(3), 388-419. [Link]
-
Remko, M. (2009). Acidity, lipophilicity, solubility, absorption, and polar surface area of some ACE inhibitors. Chemical Papers, 63(4), 371-386. [Link]
-
Bhushan, R., & Gupta, D. (2006). Reversed phase liquid chromatographic conditions for simultaneous determination of antihypertensive formulations. Journal of separation science, 29(10), 1438–1443. [Link]
-
IOSR Journal of Pharmacy. An Improved Rapid HPLC Method for the Separation of Five Anti-Hypertensive Agents Using C18 Column. [Link]
-
PubMed. Analysis of ACE inhibitor drugs by high performance liquid chromatography. [Link]
-
PubMed. Structural relationships of angiotensin converting-enzyme inhibitors to pharmacologic activity. [Link]
Sources
- 1. Pharmacology of idrapril: a new class of angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Idrapril | C11H18N2O5 | CID 65960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Structural relationships of angiotensin converting-enzyme inhibitors to pharmacologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthesis of conformationally constrained analogues of the ACE inhibitor Idrapril-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 7. eurjchem.com [eurjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Enalaprilat | C18H24N2O5 | CID 5462501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Analysis of ACE inhibitor drugs by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
